molecular formula C10H10N2O4S2 B5914531 ethyl [(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetate

ethyl [(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetate

Cat. No. B5914531
M. Wt: 286.3 g/mol
InChI Key: RVXHEEPTZVWGEO-UHFFFAOYSA-N
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Description

Ethyl [(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In Additionally, we will list future directions for research on this compound.

Mechanism of Action

The mechanism of action of ethyl [(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetate is not fully understood. However, studies have shown that this compound inhibits the growth of bacteria and fungi by disrupting the cell membrane and cell wall. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Ethyl [(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetate has been found to have various biochemical and physiological effects. This compound has been found to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. Additionally, this compound has been found to have antioxidant properties, making it a potential candidate for the development of new antioxidant agents.

Advantages and Limitations for Lab Experiments

Ethyl [(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetate has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and has high purity. Additionally, this compound has been found to have low toxicity, making it safe for use in lab experiments. However, one limitation is that this compound has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on ethyl [(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetate. One direction is to further study the mechanism of action of this compound and its potential applications in the development of new antibiotics, antifungal agents, and cancer drugs. Additionally, future research could focus on improving the solubility of this compound in water to make it more versatile for use in lab experiments. Finally, future research could explore the potential applications of this compound in other areas, such as the development of new antioxidant agents.

Synthesis Methods

Ethyl [(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetate can be synthesized using various methods. One method involves the reaction of 2-mercapto-5,6-dihydro-4H-thiazolo[4,5-b]pyridine with ethyl chloroacetate in the presence of a base. Another method involves the reaction of 2-mercapto-5,6-dihydro-4H-thiazolo[4,5-b]pyridine with ethyl bromoacetate in the presence of a base. Both methods yield the desired compound with high purity.

Scientific Research Applications

Ethyl [(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetate has been studied for its potential applications in scientific research. This compound has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, this compound has been found to have anticancer properties, making it a potential candidate for the development of new cancer drugs.

properties

IUPAC Name

ethyl 2-[(7-hydroxy-5-oxo-4H-[1,3]thiazolo[4,5-b]pyridin-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S2/c1-2-16-7(15)4-17-10-12-9-8(18-10)5(13)3-6(14)11-9/h3H,2,4H2,1H3,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXHEEPTZVWGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(S1)C(=CC(=O)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetate

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